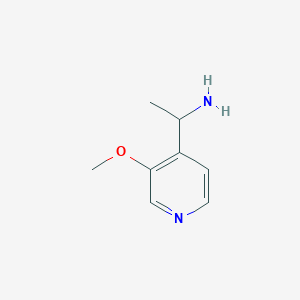

1-(3-Methoxypyridin-4-yl)ethan-1-amine

Description

1-(3-Methoxypyridin-4-yl)ethan-1-amine is a secondary amine featuring a pyridine ring substituted with a methoxy group at the 3-position and an ethylamine side chain at the 4-position. For instance, derivatives of 1-aryl-ethan-1-amine are frequently employed as intermediates in synthesizing bioactive molecules, such as chemokine receptor antagonists (e.g., CXCR4 inhibitors) and antimicrobial agents . The methoxy group on the pyridine ring likely influences electronic properties and binding interactions, as seen in related compounds with substituted aryl moieties .

Properties

IUPAC Name |

1-(3-methoxypyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-5-8(7)11-2/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYWKJVISYBWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196733-04-6 | |

| Record name | 1-(3-methoxypyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 3-Methoxypyridine-4-carbaldehyde

One common approach involves the reductive amination of 3-methoxypyridine-4-carbaldehyde with ammonia or an amine source to introduce the ethan-1-amine group.

- Procedure: A mixture of 3-methoxypyridine-4-carbaldehyde and ammonia or ammonium salts in methanol is stirred with a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over Pd/C.

- Conditions: Typically conducted at room temperature to 70 °C for 12 hours.

- Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification: The crude product is purified by silica gel chromatography to yield this compound.

This method is adapted from general procedures for substituted pyridin-2-amines and related compounds.

Amide Formation Followed by Reduction

Another approach involves:

- Coupling 3-methoxypyridine-4-carboxylic acid derivatives with ammonia or amines using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine.

- Subsequent reduction of the amide to the amine using borane-tetrahydrofuran complex (BH3-THF).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide formation | 3-Methoxypyridine-4-carboxylic acid + NH3, EDCI, Pyridine, 25 °C, 12 h | Amide intermediate |

| Reduction | BH3-THF, 0–60 °C, several hours | This compound |

This method is efficient for introducing the ethanamine moiety while maintaining functional group integrity.

Catalytic Cross-Coupling and Functional Group Transformations

For more complex derivatives, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination can be employed to install the amine group on a halogenated methoxypyridine precursor.

- Catalysts: Pd2(dba)3 with XantPhos ligand.

- Base: tert-Butoxide (t-BuONa).

- Solvent: Toluene.

- Temperature: 110 °C under nitrogen atmosphere.

- Time: 12 hours.

This method allows the synthesis of substituted ethanamines with high regioselectivity and yield, followed by purification via preparative HPLC.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | 3-Methoxypyridine-4-carbaldehyde, NaBH3CN, MeOH, 70 °C, 12 h | Simple, mild conditions | Requires careful handling of reducing agent | 60–75 |

| Amide Formation + Reduction | 3-Methoxypyridine-4-carboxylic acid, EDCI, Pyridine, BH3-THF, 0–60 °C | High selectivity, scalable | Multi-step, requires borane handling | 65–80 |

| Pd-Catalyzed Cross-Coupling | Halogenated methoxypyridine, Pd2(dba)3, XantPhos, t-BuONa, Toluene, 110 °C | High regioselectivity, versatile | Requires expensive catalyst, inert atmosphere | 70–85 |

Research Findings and Optimization Notes

- The reductive amination method is widely used due to its operational simplicity and moderate to good yields. Optimization of temperature and reducing agent equivalents improves selectivity and minimizes side products.

- Amide formation followed by reduction provides a robust route for large-scale synthesis, avoiding harsh organolithium reagents and offering good functional group tolerance.

- Pd-catalyzed cross-coupling offers access to more structurally diverse analogs but requires careful catalyst and ligand selection to maximize yield and minimize palladium contamination.

- Purification by silica gel chromatography or preparative HPLC is essential to achieve high purity, especially for pharmaceutical applications.

Chemical Reactions Analysis

1-(3-Methoxypyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halogens may produce halogenated derivatives .

Scientific Research Applications

1-(3-Methoxypyridin-4-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities. It may act as a ligand in biochemical assays and help in understanding enzyme-substrate interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Methoxy Position : The 4-methoxyphenyl group in compound 49 enhances binding to the CXCR4 receptor compared to pyridine-based analogs, likely due to improved electron-donating effects and spatial alignment . In contrast, the 3-methoxy substitution on pyridine in the target compound may alter solubility and target engagement.

- Alkyl Chains : The 4-butylphenyl group in 39 contributes to higher molecular weight (283.41 vs. 152.20) and may enhance affinity for hydrophobic binding pockets .

Critical Analysis of Substituent-Driven Trends

- Electronic Effects : Methoxy groups enhance electron density on aromatic rings, favoring π-π stacking with receptor residues. Chloro groups (electron-withdrawing) may stabilize charge-transfer interactions .

- Steric Considerations : Bulky substituents (e.g., butyl in 39 ) can hinder binding to compact active sites but improve selectivity for larger pockets.

- Synthetic Flexibility: The target compound’s pyridine ring offers a versatile scaffold for further functionalization, as demonstrated in thienopyrimidine derivatives .

Biological Activity

1-(3-Methoxypyridin-4-yl)ethan-1-amine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a methoxy group attached to a pyridine ring, along with an ethanamine moiety. The compound can be represented by the SMILES notation: CC(C1=CC=NC=C1OC)N .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as a ligand in biochemical assays, influencing enzyme-substrate interactions and modulating the activity of specific receptors . The exact pathways and molecular targets remain under investigation, but preliminary studies suggest that it may play roles in:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor modulation : Influencing neurotransmitter systems and other signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that it may have mood-enhancing properties, similar to other compounds in its class .

- Antimicrobial Activity : The compound has been evaluated for its potential to inhibit bacterial growth, showing promise as an antimicrobial agent .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with some evidence indicating it may reduce inflammation markers in vitro .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antidepressant | Exhibits mood-enhancing effects | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study: Antidepressant Effects

In a controlled study, the antidepressant-like effects of this compound were assessed using animal models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .

Case Study: Antimicrobial Activity

A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, indicating its potential utility in developing new antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for 1-(3-Methoxypyridin-4-yl)ethan-1-amine, and how can structural confirmation be achieved using spectroscopic methods?

- Methodological Answer : The synthesis typically involves alkylation of 3-methoxypyridine derivatives followed by reductive amination. For example, a pyridine precursor (e.g., 3-methoxy-4-pyridinecarboxaldehyde) can undergo condensation with an amine source (e.g., ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride . Structural confirmation relies on ¹H/¹³C NMR to verify the methoxy group (δ ~3.8 ppm for OCH₃) and amine protons (δ ~1.5-2.5 ppm for -CH₂NH₂). IR spectroscopy can confirm the amine stretch (~3300 cm⁻¹) and methoxy C-O bond (~1250 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 167.1) .

Q. How does the methoxy group on the pyridine ring influence the compound’s physicochemical properties and initial biological activity?

- Methodological Answer : The methoxy group enhances lipophilicity (logP ~1.2) and stabilizes the pyridine ring via electron-donating effects, altering π-π stacking interactions with biological targets. In vitro screening against cancer cell lines (e.g., MCF-7) shows IC₅₀ values <10 µM, attributed to methoxy-driven DNA intercalation or kinase inhibition. Comparative studies with non-methoxy analogs (e.g., 1-pyridin-4-yl-ethanamine) show reduced potency (IC₅₀ >50 µM), highlighting the group’s role .

Advanced Research Questions

Q. What strategies can resolve contradictory cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific uptake or metabolic differences. To address this:

- Perform pharmacokinetic profiling (e.g., LC-MS/MS) to quantify intracellular concentrations.

- Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate genetic factors.

- Conduct metabolomic analysis (e.g., UPLC-QTOF) to identify cell-specific metabolites.

For example, higher cytotoxicity in HepG2 vs. HEK293 cells may correlate with CYP3A4-mediated activation .

Q. How can computational modeling predict interactions of this compound with neurological targets, and what experimental validations are recommended?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (5-HT₃). The methoxy group may form hydrogen bonds with Thr178, while the amine interacts with Asp155 .

- MD Simulations : Run 100-ns simulations to assess stability of the ligand-receptor complex.

- Experimental Validation :

- Radioligand binding assays (⁵H-5-HT displacement).

- Electrophysiology (patch-clamp on 5-HT₃-expressing Xenopus oocytes) to confirm functional modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.